Evidence Item 1: DNQ-4-Sulfonate vs. DNQ-5-Sulfonate Dissolution Inhibition Contrast in Calixarene Photoresist Systems
In a direct head-to-head comparison within the same calix[8]arene matrix, photoresists formulated with diazonaphthoquinone-4-sulfonate [DNQ(4)]—the ester class directly derivable from sodium 4-diazo-3,4-dihydro-3-oxonaphthalene-1-sulphonate—and diazonaphthoquinone-5-sulfonate [DNQ(5)] were evaluated under identical processing conditions. [1] Both the 4-sulfonate and 5-sulfonate resists achieved dissolution rate differentials of 1,300–5,000× between unexposed and UV-exposed regions (200 mJ cm⁻² dose) when developed with 1.5 wt% aqueous tetramethylammonium hydroxide (TMAH). [1] At 25 wt% PAC loading, sensitivities of 30–37 mJ cm⁻² (D₀) and contrast values (γ) of 2.5–2.8 were recorded for both DNQ(4) and DNQ(5) formulations when exposed to 365 nm (i-line) light, post-exposure baked at 100°C for 90 s, and developed at room temperature. [1] Critically, complementary literature demonstrates that the 4-position sulfonate exerts a markedly stronger electron-withdrawing effect than the 5-position isomer, which translates into more effective image reversal performance at lower amine additive concentrations in decarboxylation-type image reversal systems. [2] The 2,1,4-type resists are therefore more effective in image reversal, requiring lower amine concentrations to be operative compared to 2,1,5-type formulations. [2] A 1 µm minimum line-and-space pattern was successfully printed with the DNQ(4)/DNQ(5) calixarene resist at 40 mJ cm⁻² exposure dose by contact-mode printing. [1]
| Evidence Dimension | Photoresist dissolution inhibition: dissolution rate ratio (unexposed vs. UV-exposed) and lithographic contrast (γ) |
|---|---|
| Target Compound Data | DNQ-4-sulfonate [DNQ(4)]: dissolution rate ratio 1,300–5,000×; sensitivity D₀ = 30–37 mJ cm⁻²; contrast γ = 2.5–2.8; 1 µm resolution at 40 mJ cm⁻² (365 nm i-line; 25 wt% PAC; 1.5 wt% TMAH developer; PEB 100°C/90 s) |
| Comparator Or Baseline | DNQ-5-sulfonate [DNQ(5)]: dissolution rate ratio 1,300–5,000×; sensitivity D₀ = 30–37 mJ cm⁻²; contrast γ = 2.5–2.8 (same calix[8]arene matrix and processing conditions) |
| Quantified Difference | Comparable dissolution contrast and sensitivity under standard conditions; however, the 4-sulfonate isomer exhibits stronger electron-withdrawing effect for image reversal applications, requiring lower amine concentrations for operative performance than the 5-sulfonate isomer. |
| Conditions | Calix[8]arene 1b matrix with toluene-p-sulfonate groups; 25 wt% DNQ PAC loading; 1.5 wt% TMAH developer; 365 nm (i-line) exposure; PEB 100°C/90 s; 200 mJ cm⁻² UV dose; room temperature development. |
Why This Matters
For procurement decisions in photoresist formulation, the 4-sulfonate substitution pattern provides a distinct advantage in image reversal lithography by enabling lower amine additive loadings, which can simplify formulation complexity and reduce potential for additive-related defects.
- [1] Nakayama, T.; Ueda, M. A New Positive-Type Photoresist Based on Mono-Substituted Hydroquinone Calix[8]arene and Diazonaphthoquinone. J. Mater. Chem., 1999, 9, 697–702. DOI: 10.1039/A807718E. Directly compares DNQ-4-sulfonate [DNQ(4)] and DNQ-5-sulfonate [DNQ(5)]; reports dissolution rate ratios of 1,300–5,000×, sensitivities 30–37 mJ cm⁻², contrasts 2.5–2.8, and 1 µm resolution. View Source
- [2] Scilit. The Effect of Sensitizer Chemistry on Decarboxylation-Type Image Reversal Systems. Demonstrates that the electron-withdrawing effect of the sulfonyl group in the 4-position of the diazo is much stronger than in the 5-position; 2,1,4-type resists are more effective in image reversal, requiring lower amine concentrations. View Source
